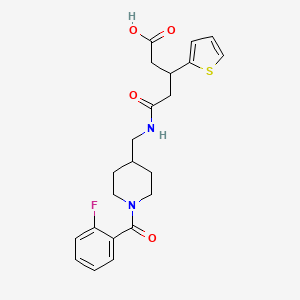

5-(((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid

Description

This compound features a piperidine core substituted with a 2-fluorobenzoyl group at the 1-position. A methylamino linker connects the piperidine to a pentanoic acid backbone, which is further modified by a thiophen-2-yl group at the 3-position.

Properties

IUPAC Name |

5-[[1-(2-fluorobenzoyl)piperidin-4-yl]methylamino]-5-oxo-3-thiophen-2-ylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O4S/c23-18-5-2-1-4-17(18)22(29)25-9-7-15(8-10-25)14-24-20(26)12-16(13-21(27)28)19-6-3-11-30-19/h1-6,11,15-16H,7-10,12-14H2,(H,24,26)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJRQPQDUOUXQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC(CC(=O)O)C2=CC=CS2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid (CAS Number: 1428375-43-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 432.5 g/mol. The structure includes a piperidine ring, a thiophene moiety, and a fluorobenzoyl group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1428375-43-2 |

| Molecular Formula | C22H25FN2O4S |

| Molecular Weight | 432.5 g/mol |

Research indicates that this compound may exhibit various pharmacological effects, including:

- Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial properties against specific strains such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urea cycle disorders respectively .

Antibacterial Screening

A study conducted on synthesized derivatives similar to this compound revealed significant antibacterial activity. The most active compounds demonstrated IC50 values indicating their potency against bacterial strains. For example, derivatives with piperidine structures showed promising results in inhibiting bacterial growth .

Enzyme Inhibition Assays

In enzyme inhibition studies, the compound was evaluated for its ability to inhibit urease and acetylcholinesterase. The results indicated strong inhibitory activity with IC50 values lower than 5 µM for several derivatives .

Case Studies

- Case Study on Antibacterial Properties :

- Case Study on Enzyme Inhibition :

Comparison with Similar Compounds

Structural Analogues with Thiazolidinone/Thiazolidine Cores

Several analogs share the 4-oxo-2-thioxo-1,3-thiazolidin-3-yl motif but differ in substituents and backbone chains:

Key Observations :

- Chain Length: Longer carboxylic acid chains (e.g., hexanoic acid in ) may enhance lipophilicity but reduce aqueous solubility.

- Substituent Effects: Fluorine (electron-withdrawing) and hydroxy groups (hydrogen-bond donors) modulate target engagement .

- Heterocyclic Variations : Thiophen-2-yl (target) vs. pyrazole () alter π-π stacking and steric interactions.

Piperidine-Based Analogues

Compounds with piperidine or pyrrolidine cores but divergent functionalization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.